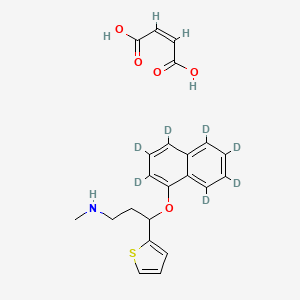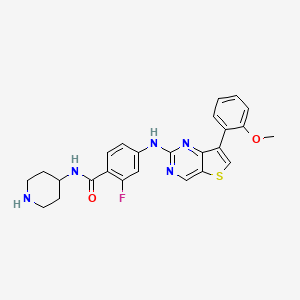
FAK inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FAK inhibitor 6 is a chemical compound designed to inhibit the activity of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in signal transduction mediated by both growth factor receptors and integrins. FAK is highly expressed in various tumors and is associated with poor prognosis. The inhibition of FAK impedes tumorigenesis, metastasis, and drug resistance in cancer, making this compound a promising therapeutic agent in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FAK inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce various substituents that enhance the inhibitory activity against FAK. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
Analyse Des Réactions Chimiques
Types of Reactions
FAK inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often tested for their efficacy in inhibiting FAK activity and their potential as therapeutic agents .
Applications De Recherche Scientifique
FAK inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various chemical pathways and reactions.
Biology: Investigated for its effects on cell signaling, migration, and adhesion in various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in tumors with high FAK expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FAK.
Mécanisme D'action
FAK inhibitor 6 exerts its effects by inhibiting the phosphorylation of FAK, thereby blocking intracellular signaling through the cell membrane. This inhibition disrupts various downstream pathways involved in cell proliferation, migration, and survival. The molecular targets of this compound include the kinase domain of FAK and its associated signaling proteins, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways .
Comparaison Avec Des Composés Similaires
FAK inhibitor 6 is compared with other similar compounds, such as:
IN10018: Another FAK inhibitor with potent anti-tumor activity.
Defactinib: A selective FAK inhibitor used in clinical trials for cancer treatment.
GSK2256098: A FAK inhibitor with demonstrated efficacy in preclinical studies.
This compound is unique in its specific chemical structure and its ability to induce apoptosis in cancer cells with relatively low cytotoxicity. This makes it a valuable addition to the arsenal of FAK-targeted therapies .
Propriétés
Formule moléculaire |
C25H24FN5O2S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-fluoro-4-[[7-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C25H24FN5O2S/c1-33-21-5-3-2-4-17(21)19-14-34-22-13-28-25(31-23(19)22)30-16-6-7-18(20(26)12-16)24(32)29-15-8-10-27-11-9-15/h2-7,12-15,27H,8-11H2,1H3,(H,29,32)(H,28,30,31) |
Clé InChI |
NHLMMNCVSWYEIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CSC3=CN=C(N=C32)NC4=CC(=C(C=C4)C(=O)NC5CCNCC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


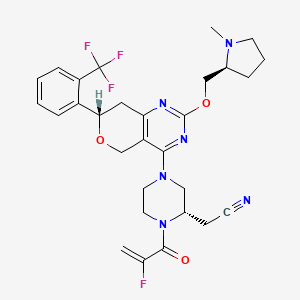
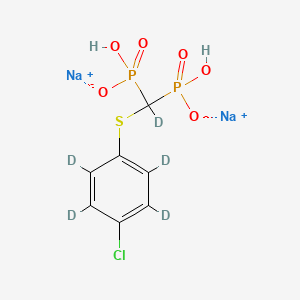

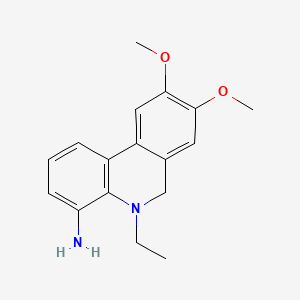
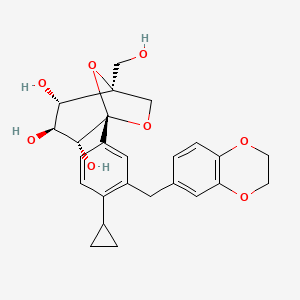
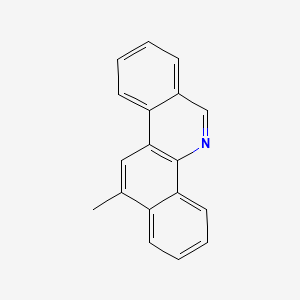
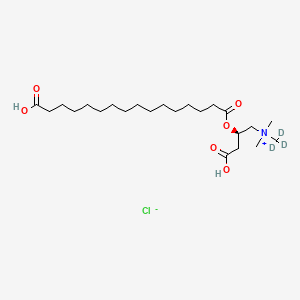
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
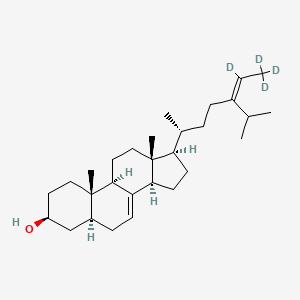
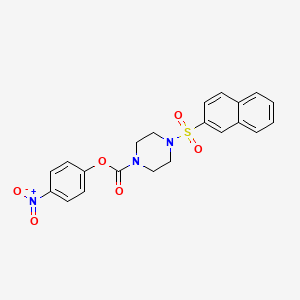
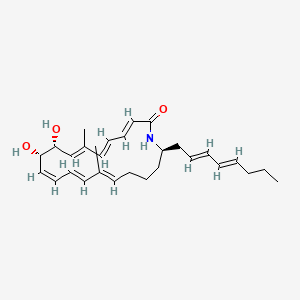
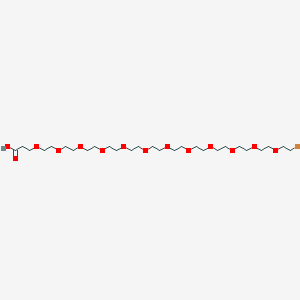
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
